Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Overview
Description
Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate, also known as ECTT, is an organic compound with a wide range of applications in scientific research. It is a colorless solid compound with a molecular weight of 254.6 g/mol and a melting point of 105–106 °C. ECTT is a chlorinated derivative of the triazine family of compounds and is used in a variety of laboratory experiments due to its relatively low toxicity, wide availability, and low cost.
Mechanism Of Action
Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in the concentration of acetylcholine in the brain. This can lead to increased cognitive function and improved memory. In addition, Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can lead to improved mood and reduced anxiety.
Biochemical And Physiological Effects
Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been found to increase the concentration of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been found to increase the concentration of serotonin and dopamine in the brain, leading to improved mood and reduced anxiety. In addition, Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The main advantage of using Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate in lab experiments is its relatively low toxicity and low cost. In addition, it is widely available and can be easily synthesized. The main limitation of using Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate is that it has not been extensively studied and its mechanism of action is still not fully understood.
Future Directions
In the future, research into the mechanism of action of Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate could be further explored. In addition, further research into its biochemical and physiological effects could be conducted to better understand its potential therapeutic applications. Furthermore, research into its use in drug delivery systems could be conducted to explore its potential as a drug carrier. Finally, research into its use in the synthesis of novel organic compounds could be conducted to explore its potential as a building block for the development of new drugs and materials.
Scientific Research Applications
Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been used in a variety of scientific research applications, including in the synthesis of novel organic compounds and in the study of the mechanism of action of drugs and other compounds. It has also been used in the study of enzyme-catalyzed reactions and in the synthesis of materials for use in drug delivery systems.
properties
IUPAC Name |
ethyl 6-chloro-3-methylsulfanyl-1,2,4-triazine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)10-11-7(9-4)14-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWPXUCACWUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=N1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192115 | |
Record name | Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate | |
CAS RN |
96259-28-8 | |
Record name | Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96259-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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